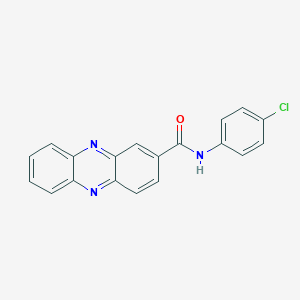

![molecular formula C20H22N4O2S B5158176 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B5158176.png)

5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide, also known as PZM21, is a synthetic compound that has shown promising results in preclinical studies as a potential analgesic drug. This compound belongs to the class of opioids and was developed to overcome the limitations of traditional opioid drugs, such as addiction and tolerance.

Mécanisme D'action

5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide acts as a biased agonist of the mu-opioid receptor, which is the primary target of traditional opioids. However, unlike traditional opioids, 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide selectively activates the G protein signaling pathway while avoiding the beta-arrestin pathway. This biased agonism results in analgesic effects without producing the undesirable side effects associated with traditional opioids, such as respiratory depression and addiction.

Biochemical and Physiological Effects:

5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide produces analgesic effects by activating the mu-opioid receptor in the central nervous system. The activation of this receptor leads to the inhibition of pain signaling pathways, resulting in pain relief. 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide has also been found to produce fewer side effects than traditional opioids, such as respiratory depression and addiction. However, 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide can produce sedation and impair motor coordination, which could limit its use in certain situations.

Avantages Et Limitations Des Expériences En Laboratoire

5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. Moreover, 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide has been extensively studied in preclinical models, which provides a solid foundation for further research. However, 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide also has limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been established. Moreover, 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide can produce sedation and impair motor coordination, which could affect the interpretation of behavioral experiments.

Orientations Futures

There are several future directions for the research on 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide. One direction is to further investigate the safety and efficacy of 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide in preclinical models. Another direction is to explore the potential of 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide as a treatment for other conditions, such as anxiety and depression. Moreover, the development of 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide derivatives with improved pharmacological properties could lead to the discovery of new analgesic drugs. Finally, the translation of 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide to clinical trials could provide valuable insights into its potential as a pain management drug.

Méthodes De Synthèse

The synthesis of 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide involves several steps, including the reaction of 3-chloropyridazine with benzylmethylamine, followed by the reaction of the resulting intermediate with 2-ethylbenzenesulfonyl chloride. The final product is obtained by purification through column chromatography. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.

Applications De Recherche Scientifique

5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide has been extensively studied in preclinical models of pain and addiction. It has been shown to produce potent analgesic effects in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. Moreover, 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide has been found to be effective in reducing the rewarding effects of opioids, which could potentially reduce the risk of addiction. These findings suggest that 5-{6-[benzyl(methyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide could be a promising alternative to traditional opioids for pain management.

Propriétés

IUPAC Name |

5-[6-[benzyl(methyl)amino]pyridazin-3-yl]-2-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-3-16-9-10-17(13-19(16)27(21,25)26)18-11-12-20(23-22-18)24(2)14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H2,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQIHBYZQFYTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N(C)CC3=CC=CC=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{6-[Benzyl(methyl)amino]pyridazin-3-yl}-2-ethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)

![2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)

![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)

![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5158127.png)

![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)

![N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5158150.png)

![diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)

![N-methyl-N-[4-(4-morpholinyl)butyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5158169.png)

![7-benzoyl-11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158180.png)

![1-(4-methylbenzyl)-4-[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-2-piperazinone](/img/structure/B5158191.png)

![4-{[(dibutoxyphosphoryl)(2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B5158203.png)

![5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158209.png)